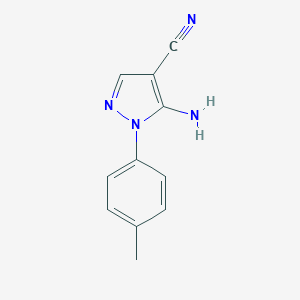

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-2-4-10(5-3-8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQOLPWOOIMZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384164 | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729785 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103646-82-8 | |

| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of 2-(ethoxymethylene)malononitrile, followed by cyclization and elimination of ethanol. Key parameters include:

Scalability and Industrial Adaptation

Industrial adaptations of this method prioritize solvent recovery and catalyst recyclability. Ethanol’s low toxicity and ease of removal make it suitable for large-scale production. However, the reliance on stoichiometric reagents and energy-intensive reflux conditions underscores the need for greener alternatives.

Green Mechanochemical Synthesis Using Fe₃O₄@SiO₂@Tannic Acid

Recent advances emphasize solvent-free, mechanochemical approaches. Nikpassand et al. (2021) demonstrated the efficacy of tannic acid–functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂@Tannic acid) in synthesizing analogous 5-amino-pyrazole-4-carbonitriles.

Catalyst Synthesis and Characterization

The Fe₃O₄@SiO₂@Tannic acid catalyst is prepared in three steps:

Mechanochemical Reaction Optimization

The synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile was optimized using a Design of Experiments (DoE) approach:

Table 1: Influence of Catalyst Type on Reaction Efficiency

| Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| Fe₃O₄@SiO₂@Tannic acid | 92 | 30 |

| Alumina | 65 | 120 |

| No catalyst | <10 | 360 |

Table 2: Effect of Catalyst Loading

| Catalyst (g/mmol) | Yield (%) |

|---|---|

| 0.05 | 78 |

| 0.10 | 92 |

| 0.15 | 90 |

The optimal conditions (0.10 g catalyst per mmol substrate, room temperature, 30 min) achieved 92% yield, outperforming thermal methods in both efficiency and environmental footprint.

Parametric Analysis and Comparative Evaluation

Solvent Selection

While ethanol remains the standard solvent, trifluoroethanol has been explored for its polar aprotic nature, enhancing malononitrile reactivity. However, its high cost and environmental persistence limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amino derivatives with reduced nitrile groups.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile has been investigated for various applications in scientific research:

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its biological activities:

- Anticancer Activity: Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties: In vivo studies have indicated that it can reduce inflammation in models of carrageenan-induced edema, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Efficacy: Research has shown that derivatives possess superior antimicrobial properties against resistant bacterial strains, highlighting their potential in combating antibiotic resistance.

Biochemical Research

The compound is being explored for its role as an enzyme inhibitor or receptor ligand, which may modulate various biological pathways. The mechanism often involves interactions with specific molecular targets such as kinases and other signaling proteins.

Agricultural Applications

Due to its chemical structure, it is also being investigated for use in developing new agrochemicals that can enhance crop protection and yield .

Case Studies

Several studies provide detailed insights into the applications of this compound:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Study | Demonstrated significant reduction in inflammation compared to control groups in animal models. |

| Antimicrobial Efficacy | Showed enhanced activity against antibiotic-resistant strains compared to standard antibiotics. |

| Cytotoxicity Assessment | Indicated that certain derivatives inhibited proliferation and induced apoptosis in cancer cell lines. |

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- Sulfonyl Group Impact : Introduction of a sulfonyl group (e.g., compound 13 in ) increases molecular weight and melting point (265–267°C) due to enhanced intermolecular forces.

- Substituent Position : The para-methyl group in the target compound may improve stability compared to meta-substituted analogs (e.g., 3-methylphenyl in ).

- Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents lower melting points and increase reactivity .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: In 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile (C₆H₇ClN₄), hydrogen bonds between NH₂ and Cl groups dictate crystal packing .

- Molecular Symmetry : The para-methyl group in the target compound may promote more ordered crystal lattices compared to meta-substituted isomers.

Biological Activity

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Core Structure : Pyrazole ring with an amino group and a carbonitrile substituent.

- Substituents : A methyl group at the para position of the phenyl ring enhances its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. By blocking this kinase, the compound can reduce cytokine production and inflammation .

- Receptor Interaction : The compound acts as an antagonist at certain receptors, including cannabinoid receptors, which may contribute to its analgesic properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : The compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 | Excellent |

| Klebsiella pneumoniae | 0.22 | Excellent |

Anti-inflammatory Effects

The anti-inflammatory activity of the compound has been evaluated in several studies:

- In Vivo Models : In carrageenan-induced paw edema models, the compound exhibited significant anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| 5-Amino-Pyrazole Derivative | 65% | Diclofenac (22%) |

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including HeLa cells, indicating its potential as an anticancer agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption and Distribution : Studies indicate that the compound is well absorbed and distributed within biological systems, with interactions noted with cytochrome P450 enzymes affecting its metabolism .

- Toxicity Profile : Acute toxicity studies have shown that the compound has a high safety margin, with lethal doses exceeding 2000 mg/kg in animal models .

Case Studies and Research Findings

Several case studies have provided insights into the practical applications of this compound:

- Anti-inflammatory Study : A study involving carrageenan-induced edema demonstrated that administration of the compound significantly reduced inflammation compared to control groups, suggesting its utility in treating inflammatory conditions .

- Antimicrobial Efficacy : A comparative analysis with standard antibiotics revealed that derivatives of this compound had superior antimicrobial properties against resistant strains, highlighting its potential in addressing antibiotic resistance issues .

- Cytotoxicity Assessment : Research on various cancer cell lines indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis, marking them as promising candidates for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic pathways for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, and what key reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and β-keto nitriles. A two-step protocol involving cyclization followed by functionalization (e.g., nitrile introduction) is common. Key conditions include:

- Catalyst selection : Biocatalysts like guar gum enhance regioselectivity and reduce reaction time compared to traditional acid/base catalysts .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while methylene chloride is preferred for azide coupling .

- Temperature control : Reactions often require reflux (80–120°C) for cyclization and ambient conditions for subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 8.55 ppm for pyrazole protons) and nitrile carbon signals (δ ~112 ppm) .

- IR spectroscopy : Detect NH₂ stretches (~3237 cm⁻¹) and nitrile groups (~2242 cm⁻¹) .

- LC-MS/HRMS : Monitor reaction progress and validate molecular ions (e.g., m/z 134.0335 calculated for C₄H₂N₆) .

- Melting point analysis : Compare observed values (e.g., 178–247°C) to literature to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point or spectral data observed across synthetic batches?

Discrepancies often arise from:

- Isomer formation : Substituent position (e.g., 4-methylphenyl vs. 3-chlorophenyl) alters crystal packing and spectral profiles. Use HPLC to separate isomers and assign structures via NOESY NMR .

- Solvent residues : Trace solvents (e.g., DMF) depress melting points. Employ high-vacuum drying and elemental analysis for validation .

- Polymorphism : X-ray crystallography (e.g., using Bruker AXS instruments) identifies polymorphic forms influencing physical properties .

Q. What computational approaches are available to predict the supramolecular interactions or electronic properties of this pyrazole derivative?

- DFT calculations : Optimize geometry using Gaussian/B3LYP/6-31G(d) to map electron density (e.g., HOMO-LUMO gaps ~4.5 eV) and predict reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) by aligning nitrile/amino groups with active-site residues .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···N hydrogen bonds) from crystallographic data .

Q. How does the position of substituents on the pyrazole ring influence isomer distribution during synthesis?

- Steric effects : Bulky groups (e.g., 2,4-dinitrophenyl) favor 1,3,4-trisubstituted pyrazoles due to reduced steric hindrance .

- Electronic effects : Electron-withdrawing substituents (e.g., NO₂) direct nitrile groups to the 4-position via resonance stabilization .

- Catalyst mediation : Biocatalysts like guar gum promote regioselective formation of 1,4-disubstituted isomers by stabilizing transition states .

Q. What role does crystal structure analysis play in understanding the intermolecular interactions of this compound?

- Hydrogen bonding : NH₂ groups form N–H···N≡C interactions (bond length ~2.1 Å), stabilizing crystal lattices .

- π-π stacking : Aromatic rings (4-methylphenyl) align face-to-face (distance ~3.6 Å), influencing solubility and melting behavior .

- Halogen interactions : Chlorine substituents participate in C–H···Cl contacts, affecting packing density and thermal stability .

Data Contradiction Analysis

- Conflicting NMR shifts : Variations in δ values for NH₂ protons (e.g., 9.67 ppm vs. 13.66 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-validate using deuterated solvents and variable-temperature NMR .

- Divergent yields : Lower yields in azide coupling (~85% vs. ~95%) highlight the need for stoichiometric control (e.g., 7.5 equiv. of azidosilane) and inert atmospheres to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.